molecular formula C8H10F6 B1643901 1,4-Bis(trifluoromethyl)cyclohexane CAS No. 433-18-1

1,4-Bis(trifluoromethyl)cyclohexane

Cat. No.: B1643901
CAS No.: 433-18-1
M. Wt: 220.15 g/mol
InChI Key: YQBZQARTKCPGBH-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups. These groups are known for their electron-withdrawing nature, which can significantly alter the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(trifluoromethyl)cyclohexane can be synthesized through various methods. One common approach involves the reaction of 1,4-cyclohexanedimethanol with 2-chloro-5-nitrobenzotrifluoride in the presence of sodium hydride in anhydrous dimethylformamide (DMF). This reaction proceeds via a Williamson ether synthesis mechanism, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)cyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups, altering the compound’s properties.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1,4-Bis(trifluoromethyl)cyclohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(trifluoromethyl)cyclohexane involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and stability. This interaction can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with different substituents, such as:

    1,4-Dimethylcyclohexane: Lacks the electron-withdrawing trifluoromethyl groups, resulting in different reactivity and stability.

    1,4-Dichlorocyclohexane: Contains chlorine atoms instead of trifluoromethyl groups, leading to different chemical properties and applications.

Uniqueness

1,4-Bis(trifluoromethyl)cyclohexane is unique due to the presence of the trifluoromethyl groups, which impart distinct electronic and steric effects.

Properties

IUPAC Name

1,4-bis(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBZQARTKCPGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293262
Record name 1,4-Bis(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433-18-1
Record name 1,4-Bis(trifluoromethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(trifluoromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(trifluoromethyl)cyclohexane (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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